2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring. The presence of multiple functional groups, including a nitro group and dichloroaniline substituent, contributes to its biological activity and potential therapeutic applications. Its systematic name reflects the specific arrangement of its substituents, which play crucial roles in its chemical properties and reactivity.
There is no current information available on the mechanism of action of this specific compound.
The primary focus of research on AZ 10417808 lies in its ability to inhibit caspase-3. Caspase-3 is a protein enzyme that plays a crucial role in programmed cell death, also known as apoptosis. Studies have shown that AZ 10417808 selectively inhibits caspase-3 activity with an IC50 value of 14.9 μM. This indicates that the compound can effectively block caspase-3 activity at low concentrations. Source: Scott CW, Briner CS, Wilkins DE, et al. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. J Pharmacol Exp Ther. 2003;304(1):433-40. [PubMed: ]
By inhibiting caspase-3, AZ 10417808 shows promise in protecting cells from apoptosis. Studies have demonstrated that the compound enhances cell viability in SH-SY5Y cell cultures undergoing apoptosis induced by staurosporine. This suggests that AZ 10417808 may have therapeutic potential in conditions where excessive or unwanted cell death occurs. Source: Scott CW, Briner CS, Wilkins DE, et al. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. J Pharmacol Exp Ther. 2003;304(1):433-40. [PubMed: ]
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacological properties.
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide exhibits notable biological activities, particularly in:
The biological activities are largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.
The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide typically involves:
These methods allow for the efficient synthesis of this complex molecule with controlled substituent placement.
This compound has potential applications in:
Interaction studies have shown that 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide can bind to various biological targets:
These interactions underline its potential therapeutic relevance and warrant further investigation.
Several compounds share structural similarities with 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-chloroanilino)-6-nitroquinazoline | Lacks propene side chain; has one chlorine | Moderate antibacterial activity |
4-(dichloromethyl)quinazoline | Different substitution pattern; no carboxamide | Anticancer potential |
6-nitroquinazolinone | Simplified structure; lacks additional substituents | Limited antimicrobial activity |
The unique combination of the dichloroaniline moiety, nitro group, and propene side chain in 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide enhances its biological activity compared to these similar compounds. This specificity may lead to improved efficacy in therapeutic applications.